molecular formula C16H19Cl4NO9 B101692 beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate CAS No. 18422-35-0

beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate

Cat. No. B101692
CAS RN: 18422-35-0
M. Wt: 511.1 g/mol
InChI Key: KAXAEASMGFIALC-DHGKCCLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate, commonly known as TET, is a chemical compound that has been extensively used in scientific research applications. TET is a derivative of tetrachloroethylene and has been used in various biochemical and physiological studies due to its unique chemical properties.

Mechanism Of Action

TET inhibits DNMTs by binding to the enzyme's active site, which prevents the enzyme from adding methyl groups to DNA. TET also promotes the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) through its ten-eleven translocation (TET) family of enzymes. This process is known as active DNA demethylation, which plays a crucial role in gene expression regulation.

Biochemical And Physiological Effects

TET has been shown to have various biochemical and physiological effects. Studies have shown that TET can induce DNA demethylation, which can lead to changes in gene expression. TET has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, TET has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using TET in lab experiments is its potency as a DNMT inhibitor. TET has been shown to be more potent than other DNMT inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine. However, one of the limitations of using TET is its toxicity. TET has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

For TET research include the development of TET analogs and the use of TET in gene therapy and the development of epigenetic drugs.

Synthesis Methods

The synthesis of TET involves the reaction of tetrachloroethylene with 2-deoxy-D-glucose in the presence of acetic anhydride. The reaction yields TET as a white crystalline solid, which is then purified by recrystallization. The purity of TET can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

TET has been extensively used in scientific research applications, particularly in the field of epigenetics. TET is a potent inhibitor of DNA methyltransferases (DNMTs), which are enzymes responsible for adding methyl groups to DNA. DNMTs play a crucial role in gene expression regulation, and aberrant DNA methylation is associated with various diseases, including cancer.

properties

CAS RN

18422-35-0

Product Name

beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate

Molecular Formula

C16H19Cl4NO9

Molecular Weight

511.1 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-(1,2,2,2-tetrachloroethylideneamino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C16H19Cl4NO9/c1-6(22)26-5-10-12(27-7(2)23)13(28-8(3)24)11(14(30-10)29-9(4)25)21-15(17)16(18,19)20/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1

InChI Key

KAXAEASMGFIALC-DHGKCCLASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=C(C(Cl)(Cl)Cl)Cl)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=C(C(Cl)(Cl)Cl)Cl)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=C(C(Cl)(Cl)Cl)Cl)OC(=O)C)OC(=O)C

synonyms

2-Deoxy-2-[(tetrachloroethylidene)amino]-β-D-glucopyranose 1,3,4,6-tetraacetate

Origin of Product

United States

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